3-Cyclohexylpropiolic acid 3-Cyclohexylpropiolic acid
Brand Name: Vulcanchem
CAS No.: 4361-27-7
VCID: VC3851446
InChI: InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)
SMILES: C1CCC(CC1)C#CC(=O)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

3-Cyclohexylpropiolic acid

CAS No.: 4361-27-7

Cat. No.: VC3851446

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexylpropiolic acid - 4361-27-7

Specification

CAS No. 4361-27-7
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 3-cyclohexylprop-2-ynoic acid
Standard InChI InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)
Standard InChI Key KMRBXDYETYBRAQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)C#CC(=O)O
Canonical SMILES C1CCC(CC1)C#CC(=O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula C₉H₁₆O₂ corresponds to a molar mass of 156.22 g/mol. Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 9.74 (1H, br, -COOH), 2.34 (2H, t, J=6.2 Hz), and signals for cyclohexyl protons between δ 0.85–1.71 .

  • ESI-MS: m/z 155.3 [M-H]⁻ .

Thermodynamic and Solubility Profiles

PropertyValue
Density1.006 g/cm³
Melting Point14–17°C
Boiling Point276.5°C at 760 mmHg
Flash Point131.5°C
Water SolubilityInsoluble
pKa4.91 (25°C)
Refractive Index1.468

The compound’s low water solubility and moderate lipophilicity (logD₇.₄ ≈ 1.25–9.19) facilitate its use in lipid-rich environments .

Synthesis and Industrial Production

Patent-Pending Hydrogenation-Oxidation Method

A 2019 Chinese patent (CN109824502A) outlines a high-yield synthesis route :

  • Oxidation: Cinnamic acid reacts with oxygen/air in alkaline solution (NaOH/H₂O) catalyzed by silver-carbon at 40°C.

  • Hydrogenation: The crude cinnamate solution undergoes hydrogenation with ruthenium C catalyst at 125°C and 2 MPa H₂.

Key Advantages:

  • Eliminates post-oxidation purification (acidification, decoloration).

  • Achieves 90–92.5% total yield with GC purity >96% .

Comparative Synthesis Conditions

ParameterExample 1 (O₂)Example 2 (Air)Example 3 (Scaled)
Catalyst (Ag-C)2 g2 g6 g
Reaction Time2 h2.5 h2.5 h
Yield90%86.8%92.5%

Air-based oxidation reduces yield by 3–5% due to slower kinetics .

Pharmaceutical Applications

Anticancer Agents

Ester derivatives of 3-cyclohexylpropanoic acid exhibit potent antiproliferative effects:

  • n-Butyl ester (1e): 24-h IC₅₀ of 6.7 µM against human glioma (U251), surpassing cisplatin’s efficacy .

  • Mechanism: Induces ROS-mediated apoptosis, G0/G1 cell cycle arrest, and DNA fragmentation .

Prodrug Design

(S,S)-Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters show promise as leukemic therapies. A validated UHPLC-MS/MS method quantifies serum concentrations as low as 1.3 ng/mL, critical for pharmacokinetic studies .

Material Science and Industrial Uses

Polymer Chemistry

The cyclohexyl group enhances thermal stability in specialty polymers, ideal for high-performance adhesives and coatings .

Flavor and Fragrance Synthesis

3-Cyclohexylpropanoic acid serves as a precursor for pineapple ester (allyl cyclohexylpropionate), imparting fruity notes in food and cosmetics .

Analytical and Characterization Methods

Lipophilicity Assessment

Chromatographic parameters (CHI₀) correlate with logD₇.₄ values, enabling predictive modeling for metabolite behavior :
logD7.4=0.11×CHI0+1.25×Nc9.19\text{logD}_{7.4} = 0.11 \times \text{CHI}_0 + 1.25 \times N_c - 9.19
where NcN_c = carbon count between amine groups .

UHPLC-MS/MS Quantification

  • Column: C18 (2.1 × 50 mm, 1.7 µm).

  • LOQ: 1.3 ng/mL for DE-EDCP (prodrug) and 0.3 µg/mL for EDCP (metabolite) .

Hazard StatementSafety Precaution
Harmful if swallowed (R22)Use gloves/eye protection (S37/39)
Skin/eye irritant (R36/37/38)Immediate rinsing (S26)

Environmental Impact

Classified as WGK Germany 3, indicating severe aquatic toxicity. Requires inert storage to prevent degradation .

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